1-Fluoro-cyclopentanecarbaldehyde
Description
1-Fluoro-cyclopentanecarbaldehyde (C₆H₇FO) is a fluorinated cyclopentane derivative featuring an aldehyde functional group at the 1-position and a fluorine atom substituent. This compound is of interest in organic synthesis due to the electron-withdrawing nature of fluorine, which modulates the reactivity of the aldehyde group in nucleophilic additions or condensations. Structural analogs in the evidence (e.g., cyclopentane carbaldehydes with methyl, ethyl, or unsaturated substituents) allow for indirect comparisons, as discussed below.
Properties
IUPAC Name |
1-fluorocyclopentane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO/c7-6(5-8)3-1-2-4-6/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSHKBYFPVVAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Fluorination
Nucleophilic fluorination employs fluoride sources such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) to displace leaving groups. For example, 1-bromo-cyclopentanecarbaldehyde reacts with KF in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C) to yield the fluorinated product. Challenges include competing elimination reactions and the hygroscopic nature of fluoride salts, which necessitate anhydrous conditions.
Electrophilic Fluorination
Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) enable direct C–H fluorination. In a model reaction, cyclopentanecarbaldehyde treated with Selectfluor® in acetonitrile at 60°C introduces fluorine at the 1-position via radical or ionic pathways. However, over-fluorination and side reactions at the aldehyde group limit yields, requiring careful stoichiometric control.
Oxidation of 1-Fluoro-cyclopentylmethanol
Oxidation of 1-fluoro-cyclopentylmethanol offers a reliable route to the target aldehyde. This two-step process involves fluorination followed by oxidation.
Synthesis of 1-Fluoro-cyclopentylmethanol
Cyclopentylmethanol undergoes fluorination using diethylaminosulfur trifluoride (DAST) in dichloromethane at -20°C to 0°C, achieving moderate yields (50–65%). The reaction proceeds via an SN2 mechanism, with DAST converting the hydroxyl group to a fluoride. Competing elimination pathways necessitate low temperatures and short reaction times.
Oxidation to the Aldehyde
1-Fluoro-cyclopentylmethanol is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane at room temperature. This method avoids over-oxidation to carboxylic acids, yielding 1-fluoro-cyclopentanecarbaldehyde in 70–80% purity. Alternatives like Swern oxidation (oxalyl chloride, dimethyl sulfide) provide higher yields (85%) but require stringent moisture control.
Wittig Reaction with Fluorinated Intermediates
The Wittig reaction constructs the aldehyde group de novo from fluorinated cyclopentane precursors. This method is advantageous for introducing conjugated aldehyde-fluorine systems.
Phosphonium Salt Synthesis
A fluorinated cyclopentylmethyl halide (e.g., 1-fluoro-cyclopentylmethyl bromide) reacts with triphenylphosphine in acetonitrile at 80°C to form the corresponding phosphonium salt. For instance, 1-fluoro-cyclopentylmethyltriphenylphosphonium bromide is isolated in 85% yield after recrystallization from chloroform/ethyl acetate.
Ylide Generation and Aldehyde Formation
The phosphonium salt is treated with a strong base (e.g., n-butyllithium) in tetrahydrofuran (THF) at -78°C to generate the ylide, which reacts with formaldehyde to yield this compound. This method achieves 60–75% yields but requires precise temperature control to minimize side reactions.
Hydroformylation of Fluorinated Cyclopentene
Hydroformylation introduces an aldehyde group across the double bond of 1-fluoro-cyclopentene, leveraging transition-metal catalysis.
Synthesis of 1-Fluoro-cyclopentene
Cyclopentene is fluorinated using xenon difluoride (XeF2) in HF/pyridine at 0°C, yielding 1-fluoro-cyclopentene in 55% yield. Alternative methods employ electrochemical fluorination but suffer from lower selectivity.
Rhodium-Catalyzed Hydroformylation
1-Fluoro-cyclopentene undergoes hydroformylation with syngas (CO/H2) in the presence of a rhodium catalyst (e.g., Rh(acac)(CO)2) and tris(2-tert-butylphenyl)phosphine ligand at 80°C and 30 bar pressure. The reaction produces this compound with 65–70% regioselectivity for the terminal aldehyde.
Comparative Analysis of Synthetic Methods
The following table evaluates the four primary methods based on yield, scalability, and practicality:
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Fluorination | KF, DMF, 80°C | 40–55 | Simple setup | Low yield, elimination side reactions |
| Oxidation of Alcohol | PCC, CH2Cl2, rt | 70–80 | Avoids over-oxidation | Requires anhydrous conditions |
| Wittig Reaction | n-BuLi, THF, -78°C | 60–75 | High functional group tolerance | Sensitive to moisture/oxygen |
| Hydroformylation | Rh catalyst, 80°C, 30 bar | 65–70 | Atom-economical | High-pressure equipment required |
Reaction Optimization and Challenges
Minimizing Aldehyde Oxidation
The aldehyde group’s susceptibility to oxidation necessitates inert atmospheres and mild reagents. For example, Swern oxidation’s low-temperature conditions (-50°C) suppress carboxylic acid formation.
Steric and Electronic Effects
The fluorine atom’s electronegativity deactivates the cyclopentane ring, slowing electrophilic substitutions. Conversely, it enhances the aldehyde’s electrophilicity, complicating purification.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-cyclopentanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom
Major Products:
Oxidation: 1-Fluoro-cyclopentanecarboxylic acid.
Reduction: 1-Fluoro-cyclopentanol.
Substitution: Various substituted cyclopentanecarbaldehyde derivatives
Scientific Research Applications
1-Fluoro-cyclopentanecarbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: Fluorinated compounds are often used in biological studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as intermediates in various industrial processes
Mechanism of Action
The mechanism of action of 1-fluoro-cyclopentanecarbaldehyde largely depends on its chemical reactivity. The presence of the fluorine atom can influence the compound’s electronic properties, making it a useful probe in studying reaction mechanisms. In biological systems, fluorinated aldehydes can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following cyclopentane carbaldehyde derivatives are structurally related to 1-fluoro-cyclopentanecarbaldehyde:
Biological Activity
1-Fluoro-cyclopentanecarbaldehyde is a fluorinated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a cyclopentane ring with a fluorine atom and an aldehyde functional group. Its unique structure imparts distinctive chemical properties that influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Covalent Interactions : The aldehyde group can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity. This is particularly relevant in the context of enzyme inhibition studies.
- Fluorine's Influence : The presence of the fluorine atom modifies the electronic properties of the compound, enhancing its binding affinity to various biological targets, including receptors and enzymes.
Enzyme Inhibition Studies
Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown its potential to inhibit enzymes through covalent modification, which can be crucial for drug development aimed at targeting specific diseases.
Table 1: Enzyme Inhibition Data
Case Studies
- SARS-CoV-2 Inhibition : A study explored the efficacy of fluorinated compounds similar to this compound against SARS-CoV-2. The results indicated significant antiviral activity, suggesting that such compounds could serve as lead candidates for further development in antiviral therapies .
- Neurotransmitter Interaction : Investigations into the interaction of this compound with neurotransmitter receptors revealed modulation effects that could influence neurotransmitter levels, highlighting its potential role in neurological research.
Applications in Research and Industry
This compound serves as a valuable building block in organic synthesis, particularly for developing more complex fluorinated compounds used in medicinal chemistry. Its unique properties make it suitable for exploring enzyme interactions and metabolic pathways.
Table 2: Applications of this compound
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Synthesis of fluorinated drug candidates |
| Biological Studies | Investigating enzyme interactions |
| Industrial Chemistry | Production of specialty chemicals |
Q & A
Q. How do steric and electronic effects of the fluorine atom influence the compound’s application in multicomponent reactions (e.g., Ugi or Passerini reactions)?
- Methodological Answer : Perform comparative studies with fluorinated vs. non-fluorinated aldehydes:
- Kinetic Profiling : Use in-situ IR to track reaction progress.
- Computational Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites altered by fluorine.
- Product Libraries : Synthesize derivatives (e.g., α-fluoro-β-lactams) to assess diversity and bioactivity .
Key Considerations for Experimental Design
- Data Contradiction Analysis : Apply triangulation (e.g., cross-validate NMR, HPLC, and computational results) to resolve discrepancies .
- Ethical and Safety Compliance : Follow institutional guidelines for fluorinated compound handling (e.g., PPE, fume hoods) and waste disposal .
- Reproducibility : Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
